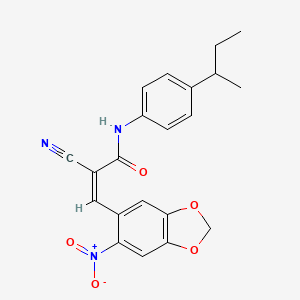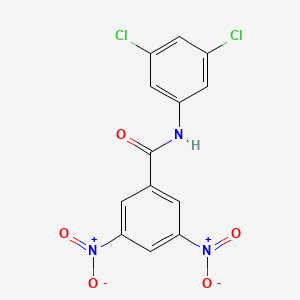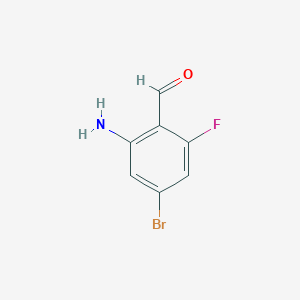![molecular formula C13H8ClN3O2S B2409312 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-62-9](/img/structure/B2409312.png)
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diamine with a suitable α-haloketone.
Thiazole Ring Formation: The imidazole intermediate is then reacted with a thioamide to form the fused imidazo[2,1-b][1,3]thiazole structure.
Introduction of the Nitroethenyl Group: The final step involves the nitration of the compound followed by a Wittig reaction to introduce the (E)-2-nitroethenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells. The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)imidazo[2,1-b]thiazole: Lacks the nitroethenyl group but shares the core structure.
5-nitroimidazole derivatives: Known for their antimicrobial activity.
Thiazole-based compounds: Often exhibit a range of biological activities.
Uniqueness
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is unique due to the combination of its structural features, which confer both antimicrobial and anticancer properties. The presence of the nitroethenyl group is particularly significant for its biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRAOYRHOVALA-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)






![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)





![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
